molecular formula C12H20O3 B13163632 Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13163632
M. Wt: 212.28 g/mol
InChI Key: IEPDPPBQRRGFFG-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxane derivative with ethyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active oxane derivative, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate
  • 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene

Uniqueness

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (commonly referred to as Ethyl 5,7-dimethyl-1-oxaspiro) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name This compound
InChI Key IEPDPPBQRRGFFG-UHFFFAOYSA-N

This compound features a spiro-connected oxane ring that contributes to its biological activity and interaction with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of suitable oxane derivatives with ethyl chloroformate under controlled conditions. The process is often optimized to enhance yield and purity, utilizing techniques such as continuous flow reactions in industrial applications .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, a study reported that derivatives of similar spirocyclic compounds exhibited significant antibacterial activity against resistant strains .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of key metabolic pathways in target organisms.
  • Cell Membrane Disruption : It could potentially disrupt microbial cell membranes, thereby enhancing its antimicrobial efficacy.
  • Hydrolysis : The ester group can undergo hydrolysis to release active components that may further interact with biological targets .

Case Studies

  • Antibacterial Activity Assessment : A study evaluating the antibacterial properties of various spirocyclic compounds found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against certain Gram-positive bacteria .
  • Toxicological Evaluation : Toxicity studies indicated that while the compound shows beneficial biological activities, it also requires careful evaluation regarding cytotoxicity in human cell lines to ensure safety for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameBiological ActivityUnique Features
1-Oxaspiro[2.5]octaneModerate antibacterialSimpler structure without dimethyl groups
Diethyl 2-oxo-1-oxaspiro[4,5]decaneAntifungalDifferent ring structure
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-eneAntiviralPresence of double bond

The distinct substitution pattern on the oxane ring of Ethyl 5,7-dimethyl contributes to its unique properties and potential applications in medicinal chemistry.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-8(2)5-9(3)7-12/h8-10H,4-7H2,1-3H3

InChI Key

IEPDPPBQRRGFFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC(C2)C)C

Origin of Product

United States

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